2-Thiazolamine, 4-ethynyl-
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Overview
Description
2-Thiazolamine, 4-ethynyl- is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The ethynyl group attached to the fourth position of the thiazole ring adds unique chemical properties to the compound. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 4-ethynyl- typically involves the formation of the thiazole ring followed by the introduction of the ethynyl group. One common method involves the reaction of α-haloketones with thiourea to form the thiazole ring. The ethynyl group can be introduced through a Sonogashira coupling reaction, where an ethynyl halide reacts with a thiazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 2-Thiazolamine, 4-ethynyl- may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions can lead to scalable production of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 4-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Thiazolamine, 4-ethynyl- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a scaffold for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4-ethynyl- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity, disruption of microbial cell walls, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolamine, 4-methyl-: Similar structure but with a methyl group instead of an ethynyl group.
2-Thiazolamine, 4-phenyl-: Contains a phenyl group at the fourth position.
2-Thiazolamine, 4-chloro-: Features a chlorine atom at the fourth position.
Uniqueness
2-Thiazolamine, 4-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s ability to participate in various chemical reactions and interactions, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
4-ethynyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-4-3-8-5(6)7-4/h1,3H,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSUVABZDKOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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